molecular formula C14H8O5 B1218673 1,4,6-Trihydroxyanthraquinone CAS No. 7475-11-8

1,4,6-Trihydroxyanthraquinone

Cat. No.: B1218673
CAS No.: 7475-11-8
M. Wt: 256.21 g/mol
InChI Key: FDXKFCSGFMVEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,6-Trihydroxyanthraquinone is a high-purity trihydroxyanthraquinone isomer supplied for specialized research and development applications. This compound is part of a large group of about 700 quinoid compounds known for their diverse properties and significant research interest across multiple fields . As a multihydroxy-anthraquinone derivative, this compound is of significant interest in the development of photoinitiating systems. Research indicates that such derivatives can interact with various additives to generate active radicals and cations under green LED irradiation, making them versatile photoinitiators for free radical and cationic photopolymerization reactions . These properties are valuable for developing advanced polymers and materials. Hydroxy-substituted anthraquinones are also recognized for their notable biological properties relevant to therapeutic research . In vitro screenings of similar anthraquinone derivatives have revealed promising activity against parasites, suggesting their potential as starting structures in the search for new active drugs . Furthermore, research on madder root-derived anthraquinones like purpurin (1,2,4-trihydroxyanthraquinone) has demonstrated selective cytotoxic effects on human melanoma cell lines, highlighting the broader research value of trihydroxyanthraquinones in targeted tumor therapy . Our this compound is provided as a research chemical strictly for laboratory use. It is not for diagnostic, therapeutic, or any personal uses. Researchers should consult the Safety Data Sheet (SDS) and handle this product in accordance with all applicable local and federal regulations. CAS: 7475-11-8

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7475-11-8

Molecular Formula

C14H8O5

Molecular Weight

256.21 g/mol

IUPAC Name

1,4,6-trihydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H8O5/c15-6-1-2-7-8(5-6)14(19)12-10(17)4-3-9(16)11(12)13(7)18/h1-5,15-17H

InChI Key

FDXKFCSGFMVEEG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)C(=O)C3=C(C=CC(=C3C2=O)O)O

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C3=C(C=CC(=C3C2=O)O)O

Other CAS No.

7475-11-8

Origin of Product

United States

Isolation Methodologies and Biosynthetic Pathways of 1,4,6 Trihydroxyanthraquinone

Advanced Chromatographic and Extraction Techniques for Isolation from Biological Matrices

The isolation of 1,4,6-trihydroxyanthraquinone and related compounds from complex biological samples requires multi-step procedures involving initial extraction followed by high-resolution purification methods.

Anthraquinones, including derivatives of this compound, are found in various natural sources, particularly in plants of the Morinda genus (Rubiaceae family) and in numerous fungal species, including marine endophytes. nih.govthaiscience.infonih.gov The extraction process is the critical first step in isolating these compounds.

A common method for extracting anthraquinones from plant material, such as the fruits and leaves of Morinda citrifolia, involves refluxing the dried, powdered material with a mixture of methanol (B129727) and water. jsmcentral.org This is often followed by acid hydrolysis, using an acid like HCl, to cleave any glycosidic bonds and release the anthraquinone (B42736) aglycones. jsmcentral.org Subsequent liquid-liquid extraction with an organic solvent like chloroform (B151607) separates the anthraquinones from the aqueous phase. jsmcentral.org The organic solvent is then evaporated to yield a crude extract. jsmcentral.org

Fungi, especially marine-derived species, are a rich source of diverse anthraquinones. nih.govencyclopedia.pub For example, the marine endophytic fungus Fusarium sp. (strain b77), isolated from a mangrove, produces 5-acetyl-2-methoxy-1,4,6-trihydroxyanthraquinone. nih.govnih.gov Another mangrove endophytic fungus, Halorosellinia sp., yielded 1,4,6-trihydroxy-2-methoxy-7-methylanthracene-9,10-dione from its mycelial and broth extracts. nih.gov The extraction from fungal cultures typically involves using solvents like ethyl acetate (B1210297) or acetone (B3395972) to extract the mycelium and the fermentation broth. nih.gov

The following table summarizes natural sources for this compound and its close derivatives.

Compound NameNatural SourcePart/Type of Source
2-methoxy-1,3,6-trihydroxyanthraquinoneMorinda citrifoliaFruits, Leaves
5-acetyl-2-methoxy-1,4,6-trihydroxyanthraquinoneFusarium sp. (strain b77)Marine Endophytic Fungus
1,4,6-trihydroxy-2-methoxy-7-methylanthracene-9,10-dioneHalorosellinia sp. (no. 1403)Marine Mangrove Endophyte
Dynemicin A (contains a this compound core)Micromonospora chersinaFermentation Broth

This table is based on data from sources nih.govthaiscience.infonih.govcapes.gov.br.

Following extraction, the crude mixture contains numerous compounds, necessitating advanced purification techniques to isolate the target anthraquinone. Preparative chromatography is the cornerstone of this process, aiming to separate and collect pure compounds in quantities sufficient for structural elucidation and further research. chemistryworld.com

Unlike analytical chromatography, which focuses on identification and quantification, preparative chromatography is designed to handle larger sample volumes and concentrations. chemistryworld.com The goal is to overload the column to maximize throughput without sacrificing the resolution needed to separate the compound of interest. chemistryworld.com

Several chromatographic techniques are employed for this purpose:

Preparative High-Performance Liquid Chromatography (HPLC): This is a widely used technique that offers high resolution and efficiency. chromatographyonline.comcp-analitika.hu It can be scaled up from analytical methods by using larger columns and higher flow rates. cp-analitika.hu Both normal-phase and reverse-phase HPLC are used, depending on the polarity of the target compounds. chromatographyonline.com

Flash Chromatography: Often used as a preliminary purification step, flash chromatography is a rapid form of column chromatography that uses moderate pressure to speed up solvent flow. chromatographyonline.com It is particularly useful for separating major components in a crude extract before finer purification with HPLC. chromatographyonline.com

Thin-Layer Chromatography (TLC): While primarily an analytical tool, preparative TLC can be used for small-scale purifications. In the context of anthraquinone isolation from M. citrifolia, TLC with a potassium hydroxide (B78521) (KOH) spray reagent is used to visualize the separated red-colored anthraquinone bands under UV light. jsmcentral.org

Counter-Current Chromatography (CCC): This is a support-free liquid-liquid partition chromatography technique. researchgate.net It avoids irreversible adsorption of the sample onto a solid support, leading to high recovery rates, making it suitable for purifying sensitive natural products. researchgate.net

After chromatographic separation, fractions are collected and the solvent is removed, often through gentle methods like freeze-drying to prevent degradation of the isolated compound. chemistryworld.com The purity of the final product is then confirmed using analytical techniques like HPLC-MS. chemistryworld.com

TechniquePrinciplePrimary Application in Purification
Preparative HPLC High-pressure liquid mobile phase passes through a column packed with a solid stationary phase, separating components based on affinity.High-resolution final purification.
Flash Chromatography Medium-pressure column chromatography, often with a solvent gradient, for rapid separation.Initial, large-scale prepurification. chromatographyonline.com
TLC Separation on a thin layer of adsorbent material, primarily for analysis but can be scaled for small quantity purification.Visualization and small-scale isolation. jsmcentral.org
CCC Liquid-liquid partition chromatography without a solid support matrix, retained by centrifugal force.Purification with high recovery rates. researchgate.net

Chemical Synthesis and Strategic Derivatization of 1,4,6 Trihydroxyanthraquinone

Total Synthetic Routes to 1,4,6-Trihydroxyanthraquinone and its Isomers

The construction of the anthraquinone (B42736) skeleton, particularly with specific hydroxylation patterns, requires precise control over reaction conditions and starting materials. The primary methods employed are multi-step syntheses that allow for the gradual build-up of the tricyclic system.

The total synthesis of polysubstituted anthraquinones like this compound is a multistep process, often involving the creation of the core ring system through cycloaddition or condensation reactions. vapourtec.comyoutube.com Two of the most prevalent and historically significant methods for constructing the anthraquinone framework are the Friedel-Crafts acylation and the Diels-Alder reaction. amazonaws.comgoogle.com

The Friedel-Crafts acylation route typically involves the reaction of a substituted phthalic anhydride (B1165640) with a substituted benzene (B151609) derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). amazonaws.comsci-hub.se For instance, the reaction between 3-hydroxyphthalic anhydride and hydroquinone (B1673460) can lead to the formation of a trihydroxyanthraquinone skeleton. amazonaws.com The regiochemical outcome of this reaction is highly dependent on the electronic and steric properties of the substituents on both the phthalic anhydride and the benzene ring. sci-hub.se This method can sometimes lead to mixtures of isomers, necessitating complex purification steps. publish.csiro.au

The Diels-Alder cycloaddition offers a powerful and often more regiocontrolled approach. google.com This [4+2] cycloaddition reaction typically involves a substituted 1,4-naphthoquinone (B94277) (the dienophile) reacting with a suitable diene. google.comnih.gov Subsequent oxidation or aromatization of the resulting adduct yields the anthraquinone core. For example, to achieve the 1,3,6-trihydroxyanthraquinone (B13143590) substitution pattern, a 6-hydroxy- or 6-alkoxy-naphthoquinone can be used, which primarily gives the 1,3,7-orientation; appropriate prior bromination is then required to generate the 1,3,6-series. researchgate.net The synthesis of deoxyerythrolaccin, a derivative of 1,3,6-trihydroxyanthraquinone, has been achieved by reacting a 2-bromo-6-hydroxy-5-methyl-1,4-naphthoquinone intermediate with 1,1-diethoxyethene. publish.csiro.au

Table 1: Key Synthetic Strategies and Intermediates

Synthetic Strategy Key Reactants Key Intermediates Target Core Structure
Friedel-Crafts Acylation Substituted Phthalic Anhydride + Substituted Benzene Acylium ion, Benzoylbenzoic acid derivative Anthraquinone

Achieving the specific 1,4,6-hydroxylation pattern is a central challenge in the synthesis of this isomer. Regioselectivity, or the control of the position of chemical bond formation, is paramount.

In Diels-Alder reactions, the regiochemical outcome can be controlled by the substituents on both the diene and the dienophile. nih.gov For example, reactions involving juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) and its derivatives are well-studied. nih.gov Unsubstituted juglone typically reacts with the C-2 position as the most electrophilic site. However, introducing an aromatic substituent at the β-position of the juglone can reverse this selectivity, making the C-3 position more reactive. nih.gov This demonstrates how strategic substitution on a key intermediate can direct the formation of a specific regioisomer.

In Friedel-Crafts acylations, the directing effects of substituents on the aromatic rings govern the position of the new carbon-carbon bond. Hydroxyl groups are strong ortho-, para-directors. In the reaction of 3-hydroxyphthalic anhydride with hydroquinone (1,4-dihydroxybenzene), acylation occurs exclusively ortho to the hydroxyl groups of the hydroquinone, as the para positions are blocked. google.comsci-hub.se This leads to the formation of 1,4,5- or 1,4,8-trihydroxyanthraquinone isomers. sci-hub.seomicsonline.org Synthesizing the 1,4,6-isomer via this route would require different starting materials with a substitution pattern that directs the acylation to the desired positions.

Design and Synthesis of this compound Analogues and Derivatives

Once the this compound core is obtained, it can be further modified to produce a wide array of analogues. These modifications aim to fine-tune the molecule's chemical and biological properties.

Hydroxylation: Additional hydroxyl groups can be introduced onto the anthraquinone core. This is often achieved under harsh conditions, for example, by treating an existing anthraquinone with oleum (B3057394) (fuming sulfuric acid) in the presence of boric acid. researchgate.net The boric acid can form a complex with existing hydroxyl groups, directing the incoming hydroxyl group to a different ring. researchgate.net For instance, emodin (B1671224) (1,3,8-trihydroxy-6-methylanthraquinone) is hydroxylated on the less substituted ring to yield catenarin (B192510) (1,3,5,8-tetrahydroxy-6-methylanthraquinone). researchgate.net

Alkylation: The hydroxyl groups of this compound can be alkylated to form ethers. Regioselective alkylation can be challenging. For example, in the case of purpurin (B114267) (1,2,4-trihydroxyanthraquinone), alkylation occurs exclusively at the 2-hydroxyl group under basic conditions. researchgate.netiucr.org This selectivity is attributed to the differential acidity of the hydroxyl protons. The C-alkylation of 1,3-dihydroxyanthraquinones is also a known synthetic route. researchgate.net

Acylation: Acylation involves the introduction of an acyl group (R-C=O) onto the hydroxyl groups, forming esters. This is typically achieved using acid chlorides or anhydrides. For example, a marine-derived fungus was found to produce both 5-acetyl-2-methoxy-1,4,6-trihydroxyanthraquinone and its acylated analogue, 1-acetoxy-5-acetyl-2-methoxy-4,6-trihydroxyanthraquinone. nih.gov

Glycosylation: The attachment of sugar moieties to the anthraquinone core, known as glycosylation, can significantly impact the compound's solubility, stability, and biological activity. mdpi.comnih.gov Glycosylation typically occurs at a hydroxyl group, forming a glycosidic bond. This can be achieved synthetically by reacting an activated anthraquinone derivative with a protected sugar donor. For example, 2-(ω-hydroxyalkoxy)purpurins have been conjugated with protected D-glucal to create new glycoconjugates. researchgate.net This process can be catalyzed by various reagents, leading to different stereochemical outcomes. researchgate.net

Esterification: Similar to acylation, esterification of the hydroxyl groups can be used to create prodrugs or alter the lipophilicity of the parent compound. This can influence how the molecule is absorbed, distributed, and metabolized in biological systems.

Table 2: Derivatization Reactions of Hydroxyanthraquinones

Reaction Type Reagents Purpose
Hydroxylation Oleum, Boric Acid Introduce additional -OH groups
Alkylation Alkyl halides, Base (e.g., K₂CO₃, DBU) Form ethers, modify lipophilicity
Acylation Acetic anhydride, Acid chlorides Form esters, prodrug strategy
Glycosylation Protected sugar donors, Catalyst Improve solubility, alter bioactivity

| Esterification | Carboxylic acids, Coupling agents | Modify lipophilicity, prodrug strategy |

Modern cross-coupling reactions provide powerful tools for creating complex derivatives of anthraquinones by forming new carbon-carbon (C-C) or carbon-heteroatom (C-X) bonds. sigmaaldrich.com These reactions typically require a halogenated anthraquinone precursor and a metal catalyst, often palladium or copper. colab.wsmdpi.com

C-C Coupling: Reactions like the Suzuki-Miyaura coupling can be used to attach new alkyl or aryl groups to the anthraquinone skeleton. colab.ws For example, a methyl group was introduced into a 7-bromo-1-hydroxyanthraquinone via a Suzuki reaction with methylboronic acid during the total synthesis of barleriaquinone-I. colab.ws This highlights the utility of converting a hydroxyl group to a leaving group (like a triflate) or starting with a halogenated anthraquinone to enable these transformations.

C-Heteroatom Coupling: The formation of C-N, C-O, or C-S bonds is also crucial for synthesizing diverse analogues. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-O and C-N bonds. mdpi.comresearchgate.net More recent methods utilize nickel/photo dual catalysis to achieve C-O, C-N, and C-S cross-coupling under a general set of conditions, coupling aryl halides with alcohols, amines, and thiols. nih.gov These reactions significantly expand the range of accessible anthraquinone derivatives for biological screening.

Stereochemical Considerations in Derivative Synthesis

The introduction of chirality into derivatives of this compound is a critical aspect of medicinal chemistry and materials science, as the three-dimensional arrangement of atoms can profoundly influence biological activity and material properties. The synthesis of enantiomerically pure or enriched derivatives requires precise control over the formation of stereocenters. This can involve creating new chiral centers on the anthraquinone core or on its substituents, or by establishing axial chirality. The primary strategies employed for achieving stereochemical control in the synthesis of anthraquinone derivatives include substrate-controlled diastereoselection, the use of chiral auxiliaries, and asymmetric catalysis.

Substrate-Controlled Diastereoselection: The Case of Glycosylation

One of the most common methods for introducing chirality is through the glycosylation of the hydroxyl groups on the anthraquinone scaffold. In this approach, the inherent chirality of a sugar molecule is used to direct the stereochemical outcome of the glycosidic bond formation. The synthesis of anthraquinonyl glucosaminosides, for instance, proceeds via the Koenigs-Knorr glycosidation, where the stereochemistry of the sugar dictates the final configuration of the product. The stereoselective introduction of a glycosidic bond is a significant challenge in carbohydrate chemistry, with the outcome often depending on the protecting groups on the sugar donor, the nature of the activator, and the specific hydroxyl group being targeted on the aglycone.

For this compound, selective glycosylation at the C-1, C-4, or C-6 hydroxyl groups would lead to different diastereomeric products. The stereoselectivity of these reactions, typically yielding either 1,2-cis or 1,2-trans glycosides, is crucial. For example, the use of a participating group at the C-2 position of the glycosyl donor (like an acetyl group) generally leads to the formation of a 1,2-trans-glycoside through anchimeric assistance. nih.gov Conversely, non-participating groups often result in mixtures or favor the 1,2-cis product depending on the reaction conditions and solvent effects. Advanced methods, such as using specific protecting groups like the picoloyl (Pico) group, can steer stereoselectivity through mechanisms like hydrogen bond-mediated aglycone delivery (HAD). researchgate.net

Chiral Auxiliaries for Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. researchgate.net After the desired chiral center is created, the auxiliary is removed. This strategy is particularly useful for reactions like asymmetric alkylation. For a derivative of this compound bearing a side chain (e.g., a carboxylic acid or ketone), a chiral auxiliary like an Evans oxazolidinone or pseudoephedrine could be attached. nih.govwilliams.edu

The process typically involves:

Attachment of the chiral auxiliary to the anthraquinone derivative.

Formation of an enolate under controlled conditions. The chiral auxiliary creates a sterically defined environment.

Alkylation of the enolate, where the electrophile approaches from the less hindered face, leading to the preferential formation of one diastereomer.

Cleavage of the auxiliary to yield the enantiomerically enriched product.

The diastereoselectivity of such alkylation reactions is often high, and the resulting diastereomers can typically be separated chromatographically before the auxiliary is removed, allowing for access to enantiomerically pure compounds. williams.edu

Strategy Type of Chirality Methodology Key Reagents/Components Typical Outcome
Substrate Control Central ChiralityGlycosylationChiral sugar donors (e.g., protected glucose, rhamnose), activating agents (e.g., Ag₂O, TMSOTf)Diastereoselective formation of glycosidic bonds (1,2-trans or 1,2-cis)
Chiral Auxiliary Central ChiralityAsymmetric AlkylationEvans oxazolidinones, Pseudoephedrine, tert-ButanesulfinamideHigh diastereoselectivity in the formation of new C-C bonds
Asymmetric Catalysis Axial Chirality[2+2+2] CycloadditionCationic Rh(I) complexes with chiral ligands (e.g., (S)-SEGPHOS)Atroposelective synthesis of axially chiral biaryls with high enantioselectivity
Asymmetric Catalysis Central ChiralityOxidative CouplingCu or Fe catalysts with chiral ligands (e.g., chiral α-aminophosphonates)Enantioselective formation of C-C bonds in dimerization reactions

Asymmetric Catalysis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. encyclopedia.pub This is a highly efficient method for introducing chirality.

Creation of Axial Chirality: Some anthraquinone derivatives can exhibit axial chirality, a type of stereoisomerism resulting from restricted rotation around a single bond. The atroposelective synthesis of axially chiral biaryls containing an anthraquinone core has been achieved using transition-metal-catalyzed reactions. For example, a rhodium(I) complex with a chiral ligand like (S)-SEGPHOS can catalyze the [2+2+2] cycloaddition of diynes to form axially chiral teraryl systems that include an anthraquinone structure, often with excellent diastereo- and enantioselectivity. tcichemicals.com

Catalytic Asymmetric Coupling: In the synthesis of dimeric anthraquinone natural products, which are often chiral, asymmetric oxidative coupling is a key step. Catalysts based on copper or iron complexes with chiral ligands have been successfully employed for the enantioselective oxidative coupling of naphthol derivatives, a common precursor to anthraquinones, to form axially chiral biaryl compounds. acs.orgrsc.org These methods provide a direct route to enantiomerically enriched dimeric structures.

These stereochemical strategies provide a robust toolbox for the synthesis of complex, chiral derivatives of this compound, enabling the exploration of their structure-activity relationships in various scientific fields.

Spectroscopic and Advanced Analytical Methodologies for 1,4,6 Trihydroxyanthraquinone Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the de novo structural elucidation of organic molecules in solution. jchps.com It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, such as ¹H (protons) and ¹³C (carbon-13). jchps.com

The complete structural assignment of an anthraquinone (B42736) is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative quantities (integration). emerypharma.com The ¹³C NMR spectrum provides complementary information on the carbon skeleton. For 1,4,6-trihydroxyanthraquinone, specific chemical shifts are expected for the aromatic protons and carbons, influenced by the electron-donating hydroxyl groups and the electron-withdrawing carbonyl groups.

2D NMR:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons, helping to piece together fragments of the molecule. researchgate.netcreative-biostructure.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms, mapping out all C-H single bonds. columbia.eduuio.no

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range couplings between protons and carbons over two to four bonds. creative-biostructure.comcolumbia.edu It is crucial for connecting molecular fragments and for assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and those bearing the hydroxyl groups in the anthraquinone core. researchgate.netcolumbia.edu

While specific, complete NMR data for this compound is not extensively detailed in the available literature, analysis of closely related compounds, such as 2-methyl-1,4,6-trihydroxy-anthraquinone, provides a strong basis for predicting its spectral characteristics. researchgate.net The elucidation of such derivatives relies on the comprehensive analysis of these same 1D and 2D NMR techniques. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound (Based on general anthraquinone data and analysis of related structures)

Atom No.Predicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key HMBC Correlations (H → C)
1~160-165-H-2 → C-1, C-3, C-9a
2~110-115~6.8-7.2 (d)H-3 → C-2, C-4, C-4a
3~135-140~7.4-7.8 (d)H-2 → C-3, C-1, C-4
4~160-165-H-3 → C-4, C-2, C-4a
4a~130-135-H-3, H-5 → C-4a
5~120-125~7.0-7.4 (d)H-7 → C-5, C-6, C-8a
6~160-165-H-5, H-7 → C-6
7~115-120~7.2-7.6 (dd)H-5, H-8 → C-7
8~125-130~7.6-8.0 (d)H-7 → C-8, C-8a, C-9
8a~130-135-H-5, H-8 → C-8a
9~180-185-H-8 → C-9
9a~110-115-H-2, H-8 → C-9a
10~185-190-H-5 → C-10
10a~115-120-H-3, H-5 → C-10a

Mass Spectrometry (MS) Techniques in Metabolite Identification and Purity Assessment

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. ijprajournal.com It is indispensable for confirming the molecular weight of a compound, determining its elemental formula, assessing its purity, and obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically to within 5 ppm). europa.eu This accuracy allows for the unambiguous determination of a compound's elemental composition, a critical step in identifying unknown metabolites or confirming the structure of a synthesized molecule. For this compound (C₁₄H₈O₅), HRMS can confirm the molecular formula by matching the experimentally measured exact mass with the theoretical value.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion [M-H]⁻ in negative ion mode), which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide a fragmentation pattern that acts as a structural fingerprint. europa.eu For anthraquinones, fragmentation pathways often involve characteristic neutral losses of carbon monoxide (CO) and water (H₂O). researchgate.net Peculiar ionization behaviors, such as the formation of [M+2H]•+ ions from laser-induced reduction of carbonyl groups, have been observed for some hydroxyanthraquinones like purpurin (B114267) and alizarin (B75676), providing another potential diagnostic tool. researchgate.net

Table 2: Predicted HRMS and Fragmentation Data for this compound (C₁₄H₈O₅)

Ion TypeTheoretical m/zPredicted Fragment Ions (m/z)Probable Neutral Loss
[M+H]⁺257.0445239.0340H₂O
229.0390CO
211.0285H₂O + CO
[M-H]⁻255.0299227.0349CO
211.0037CO₂
183.0088CO + CO₂

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. americanpharmaceuticalreview.comlibretexts.org These techniques are highly effective for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of a molecule's bonds. vscht.cz The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) stretching, carbonyl (C=O) stretching, and aromatic carbon-carbon (C=C) stretching vibrations. Intramolecular hydrogen bonding between the peri hydroxyl and carbonyl groups (e.g., at C-1 and C-4) typically causes a broadening and shifting of the -OH and C=O bands to lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light (usually from a laser). edinst.com It provides complementary information to FT-IR, as vibrational modes that are weak or inactive in IR may be strong in Raman, and vice versa. This is particularly true for symmetric vibrations in molecules with a center of symmetry. The Raman spectrum can also be used to identify the characteristic vibrations of the anthraquinone skeleton. edinst.com

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
O-HStretching3600-3200 (broad)Indicates presence of hydroxyl groups and hydrogen bonding.
C-H (aromatic)Stretching3100-3000Characteristic of protons on the aromatic ring.
C=O (quinone)Stretching1680-1610Two distinct bands may appear for free and hydrogen-bonded carbonyls.
C=C (aromatic)Stretching1600-1450Multiple bands are characteristic of the aromatic system.
C-OStretching1300-1200Associated with the phenolic C-O bonds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure specific to this compound is not readily found in the searched literature, studies on closely related anthraquinone derivatives provide significant insight into the expected structural features. iucr.orgresearchgate.net

Hyphenated Techniques for Complex Mixture Analysis and Quantification

In many research contexts, particularly in phytochemistry and metabolomics, this compound is not studied as a pure compound but as a component within a complex mixture, such as a plant extract. Hyphenated techniques, which couple a separation method with a detection method, are essential for such analyses. actascientific.comajrconline.orgresearchgate.net

The most powerful and common hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS). ijprajournal.com A liquid chromatograph (often a UHPLC system for high resolution and speed) separates the components of the mixture, which are then introduced directly into a mass spectrometer for detection, identification, and quantification. researchgate.netaccesson.kr By using methods like Multiple Reaction Monitoring (MRM), LC-MS/MS can achieve highly sensitive and selective quantification of target analytes, even at very low concentrations in a complex matrix. accesson.krsciex.com Other hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used for more volatile or derivatized analytes, while LC-NMR allows for the direct acquisition of NMR data on separated compounds, which is invaluable for the structural elucidation of novel compounds in a mixture without the need for prior isolation. ajrconline.orgresearchgate.net

Computational and Theoretical Investigations of 1,4,6 Trihydroxyanthraquinone

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the intrinsic electronic properties of 1,4,6-trihydroxyanthraquinone. researchgate.netnih.govkuleuven.be These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and predict its reactivity. kuleuven.be DFT methods, such as those using the B3LYP functional, are widely employed for their balance of accuracy and computational cost in studying organic molecules. researchgate.netirjweb.com

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. niscpr.res.in

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. niscpr.res.in For anthraquinone (B42736) derivatives, these calculations help predict their behavior in chemical reactions, including their antioxidant potential. researchgate.net Theoretical calculations for similar compounds show that FMOs are often π-type orbitals distributed across the aromatic ring system. niscpr.res.in

Charge Distribution: Understanding the distribution of electron density is crucial for predicting sites of electrophilic and nucleophilic attack. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom of this compound. scirp.org Typically, in hydroxyanthraquinones, the oxygen atoms of the hydroxyl and carbonyl groups are expected to carry negative partial charges, making them potential sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the adjacent carbon and hydrogen atoms would likely exhibit positive charges. scirp.org

ParameterSignificance for this compoundTypical Computational Method
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.DFT (e.g., B3LYP/6-311++G)
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.DFT (e.g., B3LYP/6-311++G)
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO; indicates chemical reactivity and stability.ΔE = ELUMO - EHOMO
Mulliken Atomic Charges Partial charges on individual atoms; predicts reactive sites and intermolecular interactions.Mulliken Population Analysis
Global Reactivity Descriptors Chemical Potential (μ), Hardness (η), Electrophilicity (ω); provide a quantitative measure of reactivity.Calculated from HOMO/LUMO energies. irjweb.com

Hydroxyanthraquinones can exist as a mixture of different tautomers and conformers, a phenomenon that significantly influences their chemical and spectral properties. researchgate.net Tautomers are structural isomers that readily interconvert, often through the migration of a proton. For this compound, tautomerism involves the intramolecular transfer of hydrogen atoms between the hydroxyl and carbonyl oxygen atoms.

This can lead to different quinoid structures, such as the primary 9,10-anthraquinone form and other isomers like 1,4- or 1,10-anthraquinones. researchgate.netresearchgate.net Quantum chemical calculations are used to determine the relative energies and, therefore, the relative stability of these different forms. researchgate.net Studies on related molecules like 1,4-dihydroxyanthraquinone (quinizarin) and 1,4,5-trihydroxyanthraquinone (B1223134) have shown that the 9,10-anthraquinoid structure is typically the most stable, but other tautomers can exist in equilibrium. researchgate.netresearchgate.netnih.gov The presence of solvents can shift this equilibrium. researchgate.net Conformer analysis, which involves the rotation around single bonds (like the C-O bond of a hydroxyl group), is also performed to find the lowest energy three-dimensional structure. mdpi.com

Tautomer/Conformer TypeDescriptionRelevance to this compound
9,10-Anthraquinoid The most common and generally most stable tautomeric form.The expected ground-state structure.
1,10-Anthraquinoid A tautomer formed by proton transfer from the C1-OH to the C9-carbonyl.A potential higher-energy tautomer that could influence reactivity. researchgate.net
1,4-Anthraquinoid A tautomer formed by proton transfer from the C4-OH to the C10-carbonyl.Another possible tautomer that may exist in equilibrium. researchgate.net
Rotational Conformers Different spatial arrangements arising from rotation around single bonds (e.g., C-OH).Determines the most stable 3D orientation of the hydroxyl groups. mdpi.com

Molecular Dynamics Simulations for Solvent Interactions and Conformational Landscape

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. 3ds.com MD simulations model the movement of atoms and molecules by applying the laws of classical mechanics, allowing researchers to observe conformational changes and interactions with the surrounding environment, such as a solvent. 3ds.combonvinlab.org

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and simulate their movements over nanoseconds or microseconds. bonvinlab.org This approach provides crucial insights into:

Solvent Effects: How water molecules arrange around the solute and form hydrogen bonds with the hydroxyl and carbonyl groups. This solvation structure is critical for understanding the molecule's solubility and stability in an aqueous environment. bonvinlab.org

Conformational Landscape: How the molecule explores different conformations in solution. MD simulations can reveal the flexibility of the molecule and the transitions between different stable or metastable shapes, which might not be apparent from static calculations alone. cecam.org

Protein-Ligand Stability: When docked into a protein, MD simulations are essential for validating the stability of the predicted binding pose and observing how the ligand and protein adapt to each other's presence. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. neovarsity.orgijsmr.in The fundamental principle is that the structural properties of a molecule determine its activity. slideshare.net

In a QSAR study involving this compound, it would be included in a dataset of related anthraquinone derivatives with known biological activities (e.g., cytotoxicity or enzyme inhibition). tandfonline.comtandfonline.commdpi.com The process involves:

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can represent physicochemical properties (e.g., logP), electronic properties (e.g., HOMO/LUMO energies), or topological features.

Model Building: A statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Neural Networks), is used to create an equation that links the descriptors to the biological activity. ijsmr.intandfonline.com

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it is robust and can accurately predict the activity of new, untested compounds. tandfonline.com

QSAR models for anthraquinones have been developed to predict properties like octanol-water partition coefficient (log P) and toxicity (LD50). tandfonline.comtandfonline.com Such models can guide the design of new derivatives with improved activity or reduced toxicity. frontiersin.orgnih.gov

Molecular Docking Studies for Protein-Ligand Interactions and Target Prediction

Molecular docking is a computational method used to predict the preferred binding orientation and affinity of one molecule (the ligand, e.g., this compound) to a second molecule (the receptor, typically a protein). nih.govnih.gov It is a cornerstone of structure-based drug design. mdpi.com

The docking process involves two main steps:

Sampling: An algorithm explores a vast number of possible binding poses of the ligand within the protein's binding site, considering the ligand's conformational flexibility. nih.gov

Scoring: A scoring function is used to estimate the binding energy for each pose. The pose with the lowest (most favorable) score is predicted as the most likely binding mode. mdpi.com

Docking studies can be used to screen large virtual libraries of compounds against a known protein target or to propose potential protein targets for a given compound. For anthraquinone derivatives, molecular docking has been used to investigate interactions with various targets, including:

Glycogen Synthase Kinase 3 Beta (GSK-3β): Implicated in several diseases, including diabetes and neurodegenerative disorders. tandfonline.comtandfonline.com

Phosphoglycerate Mutase 1 (PGAM1): A metabolic enzyme that is a target in cancer therapy. frontiersin.orgnih.gov

Bacterial Proteins: To explore potential antibacterial mechanisms. nih.gov

For this compound, docking studies would help identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in a target's active site, providing a structural hypothesis for its biological activity. researchgate.net

Computational TechniquePrimary Application for this compoundKey Insights Provided
Quantum Mechanics (DFT) Calculating electronic structure and reactivity.HOMO/LUMO energies, charge distribution, relative tautomer stability. irjweb.comniscpr.res.inresearchgate.net
Molecular Dynamics (MD) Simulating dynamic behavior in solution or with a protein.Solvent interactions, conformational flexibility, binding stability. 3ds.comfrontiersin.org
QSAR Modeling Predicting biological activity based on structure.Correlation between structural descriptors and activity (e.g., toxicity). neovarsity.orgtandfonline.com
Molecular Docking Predicting protein-ligand binding modes and affinity.Identification of potential protein targets and key binding interactions. nih.govnih.gov

Mechanistic Elucidation of Biological Activities of 1,4,6 Trihydroxyanthraquinone and Its Analogues Excluding Clinical Human Data

Antioxidant Mechanisms and Radical Scavenging Pathways

The antioxidant properties of anthraquinone (B42736) derivatives are a cornerstone of their biological activity, primarily attributed to their chemical structure, which allows them to donate hydrogen atoms or electrons to neutralize free radicals. nih.gov

The evaluation of the antioxidant capacity of anthraquinones is conducted through various established in vitro assays. These tests are crucial for screening and validating the radical scavenging potential of these compounds. Common assays include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, superoxide (B77818) radical scavenging assays, and the ferric reducing antioxidant potential (FRAP) assay. researchgate.netresearchgate.netijper.org

The DPPH assay, for instance, measures the ability of a compound to bleach the deep violet color of the stable DPPH free radical. ijper.orgnih.gov Anthrones and some anthraquinones have demonstrated significant radical scavenging activity in this assay. nih.gov Similarly, assays measuring the inhibition of lipid peroxidation, such as that catalyzed by lipoxygenase or induced by chemical agents in hepatocytes, provide insights into the protective effects of these compounds against oxidative damage. nih.gov The structure of the anthraquinone, particularly the number and position of hydroxyl groups, significantly influences its antioxidant capacity. nih.govmdpi.com

Table 1: Common In Vitro Assays for Antioxidant Activity of Anthraquinones

Assay NamePrincipleMeasurementReference
DPPH Scavenging Assay Measures the ability of the antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change.Decrease in absorbance at ~517 nm. ijper.orgnih.gov
ABTS Radical Cation Scavenging Assay Measures the reduction of the pre-formed ABTS radical cation by an antioxidant.Decrease in absorbance at a specific wavelength (e.g., 734 nm). mdpi.com
Ferric Reducing Antioxidant Power (FRAP) Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.Formation of a blue-colored Fe²⁺-TPTZ complex, measured at ~593 nm. ijper.orgnih.gov
Superoxide Radical Scavenging Assay Measures the quenching of superoxide radicals (O₂⁻), often generated by a xanthine/xanthine oxidase system.Inhibition of the reduction of a detector molecule like nitro blue tetrazolium (NBT). researchgate.netnih.gov
Lipid Peroxidation Inhibition Assay Assesses the ability of a compound to inhibit the oxidation of lipids, often initiated by free radicals.Measurement of byproducts like malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS). nih.govmdpi.com

Cellular Redox Regulation and Signaling Modulation

Beyond direct radical scavenging, anthraquinones modulate cellular redox environments. Computational studies suggest that while some anthraquinones may have low reactivity towards hydroperoxide radicals (HOO•), they can be potent scavengers of superoxide anion radicals (O₂•⁻), particularly in aqueous solutions. nih.govacs.org This selective activity is significant, as superoxide is a key reactive oxygen species (ROS) implicated in cellular damage and signaling. By neutralizing O₂•⁻, these compounds can prevent the formation of more damaging species and interfere with ROS-mediated signaling pathways that contribute to inflammation and disease progression. nih.govnih.gov The antioxidant mechanism is closely tied to the molecular structure, with the position and number of hydroxyl groups being critical determinants of reactivity. nih.gov

Anti-inflammatory Pathways and Molecular Targets

Chronic inflammation is a driver of numerous diseases, and the ability of anthraquinones to modulate inflammatory pathways is a key area of investigation. mdpi.com These compounds can interfere with the production of inflammatory mediators and the signaling cascades that orchestrate the inflammatory response.

Several anthraquinone analogues have been shown to suppress the production of pro-inflammatory cytokines. For example, purpurin (B114267) (1,2,4-Trihydroxyanthraquinone) can dose-dependently suppress the expression of cytokines like Interleukin-6 (IL-6), IL-8, and IL-1β in human keratinocytes stimulated with tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). nih.gov In studies with other analogues, treatment has resulted in a decrease in inflammatory mediators such as IL-17, IFN-γ, IL-12, and IL-6 in preclinical models. nih.gov The ethyl acetate (B1210297) fraction of Rumex crispus root extract, rich in polyphenols, demonstrated significant reductions in nitric oxide (NO) and inflammatory cytokines (TNF-α, IL-1β, and IL-6) in macrophage cells. researchgate.net This modulation of cytokine profiles highlights the potential of these compounds to temper excessive inflammatory responses.

Table 2: Effects of Anthraquinone Analogues on Inflammatory Cytokines

Compound/ExtractCell/Model SystemStimulusModulated CytokinesEffectReference
Purpurin HaCaT (Human Keratinocytes)TNF-α/IFN-γIL-6, IL-8, IL-1βSuppression nih.gov
DIPDHAQ EAE (Mouse Model)AutoimmuneIL-17, IFN-γ, IL-12p40, IL-6Decrease nih.gov
Rumex crispus (Ethyl Acetate Fraction) RAW 264.7 (Macrophages)LPS (implied)TNF-α, IL-1β, IL-6Reduction researchgate.net
Thymoquinone Wistar Rats (Arthritis Model)Collagen-inducedIL-1β, IL-6, TNF-α, IFN-γDecrease researchgate.net

Impact on Signaling Cascades (e.g., NF-κB, MAPK)

The anti-inflammatory effects of anthraquinones are often mediated through their interaction with key intracellular signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. frontiersin.org The NF-κB pathway is a central regulator of inflammation, and its activation leads to the expression of numerous pro-inflammatory genes. jeffreydachmd.com

Emodin (B1671224) (1,3,8-trihydroxy-6-methylanthraquinone) has been shown to inhibit TNF-induced NF-κB activation by preventing the degradation of its inhibitory subunit, IκB. jeffreydachmd.com This action blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of target genes like adhesion molecules involved in inflammation. jeffreydachmd.com Similarly, purpurin has been found to inhibit the activation of NF-κB and MAPKs in TNF-α/IFN-γ-stimulated cells. nih.gov The MAPK family, including p38, JNK, and ERK, is also activated by inflammatory stimuli and plays a crucial role in the inflammatory response. frontiersin.org Anthraquinones can suppress the phosphorylation of these kinases, thus interfering with the downstream signaling that leads to cytokine production. nih.govmdpi.com

Anticancer Mechanisms in Preclinical Models

Anthraquinone derivatives have demonstrated significant anticancer activity in a variety of preclinical models, acting through multiple mechanisms to inhibit tumor growth and survival. nih.govresearchgate.netresearchgate.net These mechanisms include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and inhibition of new blood vessel formation (angiogenesis).

The induction of apoptosis is a common mechanism for many anthraquinone analogues. nih.gov For instance, 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone was found to trigger apoptosis in HeLa cervical cancer cells through a mitochondria-mediated pathway, involving the release of cytochrome c and subsequent caspase activation. nih.gov Similarly, other synthetic anthraquinone derivatives have been proven to induce apoptosis through caspase activation in prostate cancer cells. nih.gov

Cell cycle arrest is another key anticancer strategy. Physcion (B1677767), an anthraquinone from rhubarb, induced G0/G1 phase arrest in human breast cancer cells by down-regulating the expression of critical cell cycle regulatory proteins like Cyclin D1, CDK4, and CDK2. nih.govresearchgate.net Other analogues have been shown to trap cancer cells in the G2/M phase of the cell cycle. nih.govnih.gov

Furthermore, some anthraquinone and naphthoquinone derivatives exhibit anti-angiogenic properties. nih.govresearchgate.net They can inhibit the proliferation, migration, and tube formation of endothelial cells stimulated by growth factors like VEGF and bFGF, thereby cutting off the blood supply essential for tumor growth. nih.govscispace.com

Table 3: Preclinical Anticancer Activity of Anthraquinone Analogues

CompoundCancer Cell LineMechanism of ActionReference
2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone HeLa (Cervical)Apoptosis induction, G2/M cell cycle arrest nih.gov
Physcion MDA-MB-231 (Breast)G0/G1 cell cycle arrest, Apoptosis induction nih.govresearchgate.net
1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione PC3 (Prostate)Apoptosis induction, G2/M phase arrest nih.gov
1,4-Anthraquinone (AQ) L1210 (Leukemia)DNA fragmentation, Apoptosis induction nih.gov
Ruthenium(II) Complex with 1-Hydroxy-9,10-Anthraquinone CHL-1 (Melanoma)G1/S cell cycle arrest, Apoptosis induction mdpi.com

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

A significant mechanism through which anthraquinones exert their anticancer effects is by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells. nih.gov

An analogue, 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone (MTA), has been shown to inhibit the proliferation of several human cancer cell lines. eurekaselect.com In human cervical carcinoma HeLa cells, MTA was found to induce cytotoxicity by triggering apoptosis and causing cell cycle arrest at the G2/M phase. eurekaselect.com The apoptotic induction occurs via a mitochondria-mediated pathway, characterized by the translocation of the Bax protein to the mitochondria and the subsequent release of cytochrome c into the cytosol. This cascade leads to the cleavage of caspases and poly(ADP-ribose) polymerase (PARP), culminating in apoptosis. eurekaselect.com Furthermore, the G2/M arrest is linked to the p53/p21/Cdc2-cyclin B1 signaling pathway. MTA causes an overexpression of p21 and down-expression of cyclin B1, which inactivates the Cdc2-cyclin B1 complex, a key checkpoint for the G2/M transition. eurekaselect.com

Another anthraquinone analogue, physcion, has been observed to induce G0/G1 phase cell cycle arrest in MDA-MB-231 human breast cancer cells. This arrest is associated with the downregulation of key cell cycle regulatory proteins, including Cyclin D1, Cyclin A, CDK4, and CDK2. fortunejournals.com The induction of apoptosis by physcion in these cells is confirmed by the cleavage of PARP, activation of caspases, and modulation of Bcl-2 family proteins. fortunejournals.com

These findings highlight a common strategy employed by trihydroxyanthraquinone analogues: the disruption of the normal cell cycle progression and the activation of intrinsic apoptotic pathways to eliminate cancer cells.

Table 1: Effect of 1,4,6-Trihydroxyanthraquinone Analogues on Apoptosis and Cell Cycle in Cancer Cell Lines

Compound/AnalogueCancer Cell LineEffectMechanism of Action
2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone (MTA) Human cervical carcinoma (HeLa)Induction of apoptosis and G2/M cell cycle arrest. eurekaselect.comMitochondria-mediated apoptosis (Bax translocation, cytochrome c release), inactivation of Cdc2-cyclin B1 complex via p53/p21 pathway. eurekaselect.com
Physcion Human breast cancer (MDA-MB-231)Induction of apoptosis and G0/G1 cell cycle arrest. fortunejournals.comDown-regulation of Cyclin D1, Cyclin A, CDK4, CDK2; activation of caspases and cleavage of PARP. fortunejournals.com
Emodin (1,3,8-trihydroxy-6-methylanthraquinone) Various cancer cellsInduction of apoptosis and cell cycle arrest. oup.comnih.govRegulation of genes related to apoptosis, oncogenesis, and cell proliferation. oup.com

Inhibition of Angiogenesis and Metastasis in Animal Models

Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant organs, are critical processes for tumor growth and progression. researchgate.net Anthraquinone analogues have demonstrated potential in inhibiting both of these phenomena in preclinical animal models.

An analogue, 1,8-dihydroxy-3-methoxyanthraquinone (DMA), has been identified as an inhibitor of tumor angiogenesis. nih.gov Studies using zebrafish embryos, a common in vivo model for studying angiogenesis, confirmed the antiangiogenic properties of DMA. nih.gov The mechanism involves the suppression of the stability of hypoxia-inducible factor-1α (HIF-1α) protein. HIF-1α is a key transcription factor that regulates genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF). nih.govnih.gov By downregulating HIF-1α, DMA effectively inhibits VEGF-mediated tube formation, migration, and invasion in human umbilical vein endothelial cells (HUVECs). nih.gov

The anthraquinone emodin (1,3,8-trihydroxy-6-methylanthraquinone) has shown anti-metastatic activity. oup.com One of its mechanisms involves the downregulation of CXC chemokine receptor type 4 (CXCR4). The CXCR4/CXCL12 signaling axis is crucial for cancer cell invasion and metastasis to specific organs. oup.comnih.gov By suppressing CXCR4 expression, emodin can inhibit the migration and invasion of cancer cells. oup.com Furthermore, emodin has been found to suppress the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, a key step in metastasis. oup.com

These studies in animal models suggest that trihydroxyanthraquinones can disrupt the tumor microenvironment by cutting off its blood supply and preventing its spread.

Modulation of Multi-Drug Resistance Pathways

A major challenge in cancer chemotherapy is the development of multi-drug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. nih.gov A primary mechanism for MDR is the overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), which function as efflux pumps to actively remove chemotherapeutic agents from the cell, reducing their intracellular concentration and efficacy. nih.govresearchgate.net

Recent research in medicinal chemistry has focused on designing and synthesizing novel anthraquinone derivatives that can overcome or modulate these resistance pathways. eurekaselect.comscilit.com Structural modifications to the basic anthraquinone scaffold can lead to compounds with improved ability to evade recognition and efflux by these transporter proteins. researchgate.net For instance, certain novel anthracene-9,10-dione derivatives have demonstrated excellent cytotoxicity against doxorubicin-resistant cancer cell lines, suggesting they are not substrates for the P-gp pump or can inhibit its function. nih.gov

The strategy involves creating analogues that can either compete with anticancer drugs for binding to the efflux pumps, thereby acting as competitive inhibitors, or that are structurally modified in such a way that they are no longer recognized by the transporter's binding site. researchgate.net By overcoming the action of these efflux pumps, these newer anthraquinone analogues can restore or enhance the sensitivity of resistant cancer cells to chemotherapy. eurekaselect.comscilit.com

Antimicrobial Activities and Mechanistic Insights

Beyond their anticancer properties, this compound and its analogues possess a broad spectrum of antimicrobial activities. nih.gov

Antibacterial Effects Against Gram-Positive and Gram-Negative Strains

Anthraquinones have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.gov The analogue emodin has shown broad-spectrum activity against bacteria such as Bacillus subtilis and Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov Another analogue, rhein, also exhibits antibacterial activity against S. aureus. mdpi.com

The mechanisms underlying these antibacterial effects are varied. They include the inhibition of biofilm formation, which is a protective matrix that bacteria secrete to adhere to surfaces and resist antibiotics. nih.govrsc.org Other mechanisms involve the destruction of the bacterial cell wall and the inhibition of nucleic acid and protein synthesis. rsc.org Some anthraquinones can also block key metabolic pathways necessary for bacterial survival. nih.gov

The efficacy of anthraquinones against Gram-negative bacteria is generally reported to be null or significantly reduced. nih.gov This is often attributed to the outer membrane of Gram-negative bacteria, which acts as an effective permeability barrier, preventing the compounds from reaching their intracellular targets.

Table 2: Antibacterial Activity of this compound Analogues

Compound/AnalogueBacterial Strain(s)Observed EffectPotential Mechanism of Action
Emodin Staphylococcus aureus (including MRSA), Bacillus subtilisBroad-spectrum antibacterial activity. nih.govBiofilm inhibition, interference with DNA/protein synthesis. nih.gov
Rhein Staphylococcus aureusAntibacterial activity. mdpi.comDisruption of cell wall integrity. mdpi.com
General Anthraquinones Gram-positive bacteriaGeneral bacteriostatic/bactericidal effects. rsc.orgDestruction of cell wall, inhibition of nucleic acid/protein synthesis, blockage of energy metabolism. rsc.org
General Anthraquinones Gram-negative bacteriaLimited or no activity. nih.govImpermeability of the outer membrane. nih.gov

Antifungal and Antiviral Properties

Several trihydroxyanthraquinone analogues have been reported to possess antifungal and antiviral capabilities.

In terms of antifungal activity, the anthraquinone emodin has shown efficacy against the pathogenic yeast Candida albicans. mdpi.com Other anthraquinones derived from plants like Senna alata have demonstrated activity against various dermatophytes, the fungi that cause skin infections like ringworm. thaiscience.info

The antiviral properties of anthraquinones have been documented against a range of viruses. nih.govresearchgate.net Analogues such as emodin, aloe-emodin, and chrysophanol (B1684469) have shown inhibitory effects against several viruses, including herpesviruses, influenza A virus, and coronaviruses like SARS-CoV. fortunejournals.comnih.gov The proposed antiviral mechanisms are diverse and can be virus-specific. For some enveloped viruses, anthraquinones can interfere with the viral envelope, preventing the virus from attaching to and entering host cells. fortunejournals.com For SARS-CoV, emodin has been suggested to block the interaction between the viral spike (S) protein and the host cell receptor ACE2, a critical step for viral entry. fortunejournals.com Other mechanisms may include the inhibition of viral replication enzymes or interference with viral assembly and release processes. nih.gov

Membrane Disruption and Enzyme Inhibition in Pathogens

The antimicrobial properties of anthraquinone analogues are, in part, attributable to their ability to compromise the integrity of pathogenic cell membranes and inhibit crucial enzymes. Studies on emodin, a structurally related anthraquinone, have shown that it can increase the permeability of the bacterial plasma membrane to potassium ions. nih.gov This disruption of the cell membrane can lead to leakage of cellular contents and ultimately, cell death. researchgate.net The antibacterial action of some anthraquinones is attributed to their ability to disrupt the phospholipid bilayer of bacterial membranes. researchgate.net

Furthermore, certain anthraquinone derivatives have been found to inhibit enzymes essential for microbial survival. For instance, emodin has been shown to inhibit the activity of β-hydroxyacyl-ACP dehydratase in Helicobacter pylori, an enzyme critical for fatty acid synthesis. nih.gov In silico studies have also suggested that anthraquinones can act as competitive inhibitors of DNA gyrase B in Mycobacterium tuberculosis by interacting with its ATP-binding pocket. nih.gov

Table 1: Research Findings on Membrane Disruption and Enzyme Inhibition in Pathogens by Anthraquinone Analogues

AnaloguePathogenMechanism of Action
EmodinGram-positive bacteriaIncreases plasma membrane permeability to potassium ions. nih.gov
EmodinHelicobacter pyloriInhibition of β-hydroxyacyl-ACP dehydratase. nih.gov
AnthraquinonesMycobacterium tuberculosisPotential competitive inhibition of DNA gyrase B. nih.gov

Immunomodulatory Effects (In Vitro and Animal Studies)

Anthraquinone analogues have demonstrated the ability to modulate the immune system in both in vitro and animal models. Purpurin, a trihydroxyanthraquinone, has been shown to exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β, while increasing the anti-inflammatory cytokine IL-10 in macrophage RAW264.7 cells. nih.govnih.gov

In animal studies, purpurin was found to regulate immune disorders in a rat model of adjuvant-induced arthritis by decreasing the CD4+/CD8+ ratio and increasing the level of forkhead box protein 3 (FOXP3), a marker for regulatory T cells. nih.govnih.gov Another analogue, O,O'-bis-(3'-iodopropyl)-1,4-dihydroxyanthraquinone, showed therapeutic potential in an experimental autoimmune encephalomyelitis (EAE) model in mice. nih.gov Treatment with this compound led to an improvement in clinical signs of the disease, which was associated with a decrease in inflammatory cell infiltration and levels of pro-inflammatory cytokines such as IL-17, IFN-γ, IL-12p40, and IL-6 in the spinal cord. nih.gov

Table 2: Research Findings on Immunomodulatory Effects of Anthraquinone Analogues

AnalogueModelObserved Effects
PurpurinMacrophage RAW264.7 cells (in vitro)Reduced IL-6, TNF-α, IL-1β; Increased IL-10. nih.govnih.gov
PurpurinAdjuvant-induced arthritis rat model (in vivo)Decreased CD4+/CD8+ ratio; Increased FOXP3 levels. nih.govnih.gov
O,O'-bis-(3'-iodopropyl)-1,4-dihydroxyanthraquinoneExperimental autoimmune encephalomyelitis mouse model (in vivo)Decreased inflammatory cells and pro-inflammatory cytokines (IL-17, IFN-γ, IL-12p40, IL-6). nih.gov

Enzyme Inhibition/Activation Studies (e.g., Kinases, Reductases)

The interaction of anthraquinones with various enzymes, including kinases and reductases, has been a focus of research to understand their biological activities. Several anthraquinone derivatives have been identified as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. nih.govnih.gov Structure-activity relationship (SAR) studies suggest that the substitution pattern on the anthraquinone scaffold plays a crucial role in their kinase inhibitory activity. researchgate.net For example, certain substitutions at the 1st and 3rd positions of the anthraquinone ring have been shown to be important for inhibitory potency. nih.govresearchgate.net

Some anthraquinones have also been found to inhibit the activity of phosphoglycerate mutase 1 (PGAM1), an enzyme involved in glycolysis that is often overexpressed in cancer cells. frontiersin.org In contrast to inhibition, certain anthraquinone derivatives have been shown to induce the activity of quinone reductase, a cytoprotective enzyme. nih.gov

Table 3: Research Findings on Enzyme Inhibition/Activation by Anthraquinone Analogues

Analogue ClassEnzymeEffect
Anthraquinone derivativesProtein Kinases (e.g., c-Met)Inhibition. nih.gov
Anthraquinone derivativesPhosphoglycerate mutase 1 (PGAM1)Inhibition. frontiersin.org
HydroxyanthraquinonesQuinone ReductaseInduction. nih.gov

Receptor Binding and Signal Transduction Pathway Modulation

Anthraquinone analogues can exert their effects by binding to specific cellular receptors and modulating downstream signal transduction pathways. Emodin has been identified as an antagonist of the P2X7 receptor, an ATP-gated ion channel that is often upregulated in cancer cells and plays a role in inflammation and cell invasion. oup.com

Furthermore, emodin has been shown to modulate several signaling pathways. It can alleviate hypoxia-induced cell damage by activating the JAK1/STAT3 signaling pathway. nih.gov It has also been reported to activate the Sirt1/AKT and Wnt/β-catenin pathways, which are involved in cell survival and apoptosis. nih.gov In the context of inflammation, Aloe-Emodin has been found to inhibit the TLR4/NF-κB signaling pathway. nih.gov Some anthraquinone derivatives have also been shown to inhibit RAS activation in mouse embryonic fibroblasts. mdpi.com

Table 4: Research Findings on Receptor Binding and Signal Transduction Pathway Modulation by Anthraquinone Analogues

AnalogueTargetModulated PathwayOutcome
EmodinP2X7 Receptor-Antagonism. oup.com
Emodin-JAK1/STAT3Activation. nih.gov
Emodin-Sirt1/AKT, Wnt/β-cateninActivation. nih.gov
Aloe-Emodin-TLR4/NF-κBInhibition. nih.gov
Anthraquinones (Doxorubicin, Idarubicin)SOS1RAS activationInhibition. mdpi.com

In Vivo Pharmacological Studies in Animal Models (Focus on Mechanisms and Efficacy, Not Safety)

The therapeutic potential of anthraquinone analogues has been investigated in various animal models of disease, with a focus on their efficacy and underlying mechanisms of action. In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, the anthraquinone derivative O,O'-bis-(3'-iodopropyl)-1,4-dihydroxyanthraquinone demonstrated significant efficacy. nih.gov Treatment with this compound improved the clinical signs of the disease. Mechanistically, this improvement was linked to a reduction in inflammatory cell infiltration and a decrease in the levels of several pro-inflammatory cytokines, including IL-17, IFN-γ, IL-12p40, and IL-6, in the spinal cord. nih.gov

In a rat model of adjuvant-induced arthritis, purpurin was shown to improve joint injury. nih.govnih.gov This effect was associated with its anti-inflammatory and immunomodulatory properties, including the reduction of pro-inflammatory cytokines and the regulation of T-cell populations. nih.govnih.gov These studies highlight the potential of anthraquinone analogues in ameliorating inflammatory and autoimmune conditions in vivo.

Table 5: Research Findings from In Vivo Pharmacological Studies of Anthraquinone Analogues in Animal Models

AnalogueAnimal ModelDiseaseObserved Efficacy and Mechanism
O,O'-bis-(3'-iodopropyl)-1,4-dihydroxyanthraquinoneMouseExperimental Autoimmune Encephalomyelitis (EAE)Improved clinical signs; Reduced inflammatory cell infiltration and pro-inflammatory cytokines in the spinal cord. nih.gov
PurpurinRatAdjuvant-Induced ArthritisImproved joint injury; Reduced inflammation and modulated immune responses. nih.govnih.gov

Applications of 1,4,6 Trihydroxyanthraquinone in Advanced Materials and Analytical Science

Utilization as Dyes and Pigments for Functional Materials

Hydroxyanthraquinones, including isomers like 1,4,6-Trihydroxyanthraquinone, are a significant class of compounds used as dyes and pigments across various industries, such as cosmetics and textiles. encyclopedia.pub Their utility stems from their inherent chromatic properties and relative stability. encyclopedia.pub These compounds can produce a wide spectrum of colors, including yellow, orange, red, violet, and brown. encyclopedia.pub

The perceived color of hydroxyanthraquinones is intrinsically linked to their molecular structure, specifically the number and position of hydroxyl (-OH) groups on the anthraquinone (B42736) core. researchgate.net These structural features govern the electronic absorption spectra of the molecules. The extensive system of conjugated double bonds in the anthraquinone framework is responsible for strong absorption in the ultraviolet (UV) region. encyclopedia.pub The spectra are complex, featuring benzenoid transition bands typically between 240–260 nm and 320–330 nm, and quinonoid bands in the 260–290 nm range. encyclopedia.pub

The position of hydroxyl substituents significantly influences the color. For instance, substitution at the 1 and 4 positions causes a notable bathochromic shift (a shift to longer wavelengths), which intensifies the color more effectively than substitution at the 1,5 or 1,8 positions. encyclopedia.pub While the parent anthraquinone molecule is a pale yellow with a minor absorption peak around 405 nm, the addition of hydroxyl groups creates a diverse color palette. encyclopedia.pub

The photostability of these dyes is also highly dependent on their molecular structure. escholarship.org Research on different hydroxyanthraquinone isomers reveals that their ability to withstand photodegradation varies. For example, compounds with a 1,4-dihydroxy substitution pattern tend to have lower photostability and longer excited-state lifetimes, which can lead to faster color fading over time. escholarship.orgescholarship.org In contrast, some structures can efficiently dissipate absorbed light energy, enhancing their durability. escholarship.org Studies comparing alizarin (B75676) (1,2-dihydroxyanthraquinone) and purpurin (B114267) (1,2,4-trihydroxyanthraquinone) have shown that alizarin is more photostable. escholarship.orgnih.gov This difference is attributed to the availability of efficient energy dissipation pathways, which are influenced by the specific arrangement of hydroxyl groups. escholarship.orgnih.gov

Table 1: General UV-Visible Absorption Bands for Hydroxyanthraquinones

Transition Type Typical Wavelength Range (nm)
Benzenoid 240–260
Quinonoid 260–290
Benzenoid 320–330
Visible (Parent Compound) ~405

Data sourced from general characteristics of anthraquinone spectra. encyclopedia.pub

The application of hydroxyanthraquinones as dyes for materials like textiles relies on their interaction with substrate surfaces. A key characteristic of these compounds is their ability to form stable complexes with a variety of metal ions, including aluminum, iron, and copper. researchgate.net This chelating property is crucial in mordant dyeing, where a metal ion (the mordant) acts as a bridge between the dye molecule and the fabric fiber, enhancing the fastness of the color.

The interaction involves the formation of coordination bonds between the hydroxyl and carbonyl groups of the anthraquinone and the metal ion, which in turn binds to the surface of the substrate. This complex formation not only fixes the dye to the material but can also modify the final color of the pigment. researchgate.net The ability to form such complexes makes hydroxyanthraquinones effective for dyeing natural fibers like cotton and wool.

Development as Fluorescent Probes and Chemosensors

The inherent spectroscopic properties of anthraquinone derivatives make them promising candidates for the development of fluorescent probes and chemosensors. researchgate.net These analytical tools are designed to detect and quantify specific ions or molecules with high sensitivity and selectivity. nih.govmdpi.com

The same structural features that make hydroxyanthraquinones effective dyes also enable their use as sensors. Their ability to form complexes with metal ions can lead to distinct changes in their fluorescence or absorption spectra, allowing for the detection of specific metal ions. researchgate.netmdpi.com While specific studies on this compound as a metal ion sensor are not widely documented, research on related isomers like 1,4-dihydroxyanthraquinone (quinizarin) and 1,2,4-trihydroxyanthraquinone (purpurin) demonstrates the principle. For example, quinizarin-based sensors have been developed for the detection of Cu²⁺, Al³⁺, and other ions. researchgate.net

Furthermore, many hydroxyanthraquinones exhibit pH responsiveness (acidichromism), where their color and fluorescence properties change with the pH of the environment. researchgate.net This is due to the protonation or deprotonation of the hydroxyl groups. A detailed study of purpurin (1,2,4-trihydroxyanthraquinone) revealed that its absorption and fluorescence spectra are highly pH-dependent. researchgate.net As the pH increases, the molecule deprotonates, causing a red shift in its absorption spectrum and an increase in its fluorescence quantum yield. researchgate.net This behavior allows it to function as a visual pH indicator. researchgate.net Given its similar polyhydroxylated structure, this compound is expected to exhibit comparable pH-sensitive properties.

Table 2: Acid-Base and Photophysical Properties of Purpurin (1,2,4-Trihydroxyanthraquinone) as a pH-Responsive Analogue

Property Value Conditions
Ground-State pK₁ 4.7 Water–dioxane (2:1, v/v)
Ground-State pK₂ 9.5 Water–dioxane (2:1, v/v)
Fluorescence Quantum Yield (ΦF) 10⁻³–10⁻² Increases with increasing pH
Color Change with pH Spectra shift to red with increasing pH Water–dioxane (2:1, v/v)

Data is for the related isomer 1,2,4-Trihydroxyanthraquinone and serves to illustrate the potential properties of hydroxylated anthraquinones. researchgate.net

Role in Electrochemical Energy Storage Systems (e.g., Batteries)

Anthraquinone-based organic compounds are being actively researched as sustainable alternatives to conventional inorganic materials for electrodes in energy storage systems, such as lithium-ion batteries. wikipedia.orgbatteryuniversity.com The redox activity of the quinone group, which can undergo reversible reduction and oxidation, is central to this application.

Introducing hydroxyl groups to the anthraquinone structure can favorably alter its electrochemical properties. Research has shown that increasing the number of hydroxyl groups on the anthraquinone core can lead to higher discharge plateaus, a desirable characteristic for battery cathodes. researchgate.net For instance, studies on 1,2,7-trihydroxyanthraquinone and 1,4,5,8-tetrahydroxyanthraquinone (B184003) have demonstrated their potential as high-performance cathode materials. researchgate.netlookchem.com The latter, when used in an alkali-ion battery, contributes to high energy density and efficiency. lookchem.com

Based on the performance of these related polyhydroxyanthraquinones, it is plausible that this compound could also function as a redox-active material for battery electrodes. Its hydroxyl groups could facilitate the formation of stable complexes with lithium ions, contributing to the battery's charge-storage capacity and cycling stability. wikipedia.orgresearchgate.net Research on purpurin (1,2,4-trihydroxyanthraquinone) has also suggested its potential to replace cobalt in lithium-ion batteries, which would offer significant environmental and cost benefits. wikipedia.orgbohrium.com

Analytical Method Development for Detection and Quantification

Accurate detection and quantification of this compound, whether in natural extracts, industrial products, or environmental samples, require robust analytical methods. The primary techniques employed for the analysis of anthraquinone derivatives are chromatography-based.

High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying anthraquinones. researchgate.netnih.govresearchgate.net The technique typically uses a C18 reversed-phase column and a mobile phase often consisting of an acidified water-methanol or water-acetonitrile gradient. nih.gov Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector. researchgate.netresearchgate.net For enhanced sensitivity and structural confirmation, HPLC can be coupled with Mass Spectrometry (HPLC-MS). koreascience.kr

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of anthraquinones, particularly after a derivatization step to increase their volatility. phytojournal.comveterinarypaper.comnih.gov Method validation is a critical part of developing these analytical procedures, ensuring they are accurate, precise, and reliable. Validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). researchgate.netnih.gov

Table 3: Example of Validation Parameters for HPLC-UV Quantification of Anthraquinones

Parameter Rhein Emodin (B1671224) Chrysophanol (B1684469) Physcion (B1677767)
Linear Range (µg/mL) 0.25–5.00 1.00–50.00 0.25–5.00 0.25–5.00
>0.999 >0.999 >0.999 >0.999
LOD (µg/mL) 0.07 0.11 0.07 0.08
LOQ (µg/mL) 0.20 0.34 0.22 0.24
Repeatability (RSD%) ≤ 5.78% ≤ 5.78% ≤ 5.78% ≤ 5.78%
Accuracy (RME%) 8.17–12.06% 8.17–12.06% 8.17–12.06% 8.17–12.06%

This table presents data from a validated method for different anthraquinones to illustrate typical performance characteristics. nih.gov R² = Coefficient of determination; LOD = Limit of Detection; LOQ = Limit of Quantification; RSD = Relative Standard Deviation; RME = Relative Mean Error.

Table of Mentioned Compounds

Compound Name
1,2,4-Trihydroxyanthraquinone (Purpurin)
1,2,7-Trihydroxyanthraquinone
1,2-Dihydroxyanthraquinone (Alizarin)
1,4,5,8-Tetrahydroxyanthraquinone
1,4-Dihydroxyanthraquinone (Quinizarin)
Aluminum
Anthraquinone
Chrysophanol
Cobalt
Copper
Emodin
Iron
Physcion

Chromatographic Methodologies for Complex Matrices

The analysis of anthraquinones, including this compound, within complex matrices such as botanical extracts, foods, and environmental samples, necessitates robust and efficient separation techniques. nih.gov High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry (MS), are the predominant methods for this purpose. rsc.org These techniques offer high resolution, sensitivity, and selectivity, which are crucial for distinguishing target analytes from a multitude of other components present in the sample. rsc.orgmdpi.com

The development of a chromatographic method typically involves optimizing several parameters to achieve effective separation. For instance, a study on the analysis of anthraquinones in Cassia alata root extracts utilized a C18 column with an isocratic mobile phase of acetonitrile (B52724), methanol (B129727), and 10 mM aqueous ammonium (B1175870) acetate (B1210297) (25:55:20, v/v) for separation. nih.gov Another method developed for phenolic compounds in plant extracts used a gradient elution with 1% formic acid in water and acetonitrile on a C18 column. phcogres.com The addition of acids like formic acid to the mobile phase is common as it helps to improve the peak shape and resolution of phenolic compounds. phcogres.comnih.gov

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has become a powerful tool for the simultaneous quantification of multiple anthraquinones in complex samples like herbal medicines. mdpi.comakjournals.com This technique uses multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. akjournals.comaccesson.kr For example, a UPLC-MS/MS method was developed to simultaneously determine anthraquinone derivatives in Radix et Rhizoma Rhei-based medicines, demonstrating good linearity, precision, and accuracy. akjournals.com Similarly, a UHPLC-MS/MS method was established for the simultaneous determination of anthraquinone glycosides, aglycones, and their metabolites in rat plasma and tissues, highlighting the technique's utility in pharmacokinetic studies. nih.gov

The sample preparation stage is also critical for successful analysis. Solid-phase extraction (SPE) is frequently employed to clean up extracts and remove interfering substances before chromatographic analysis. nih.gov Other methods include reflux extraction with solvents like methanol. mdpi.com The choice of extraction and cleanup method depends on the nature of the sample matrix and the target analytes.

TechniqueMatrixKey Findings & ConditionsReference
UPLC-QqQ-MS/MSMorinda officinalis (Herbal Medicine)Simultaneous quantification of iridoid glycosides and anthraquinones. Good linearity (R² ≥ 0.9930) and recovery (95.32–99.86%). LOQs ranged from 2.6 to 27.57 ng/mL. mdpi.com
UPLC-MS/MS-MRMRadix et Rhizoma Rhei-based medicinesSimultaneous determination of five anthraquinone derivatives (physcion, chrysophanol, emodin, rhein, aloe-emodin). Acetonitrile-water mobile phase provided better ionization. akjournals.com
UHPLC-MS/MSRat Plasma and TissuesSimultaneous determination of anthraquinone glycosides, aglycones, and metabolites from rhubarb. Used for pharmacokinetic and tissue distribution studies. nih.gov
HPLC-UVCassia alata Root ExtractsIsocratic separation of five anthraquinones and one flavonoid on a C18 column. Detection at 260 nm. LODs ranged from 0.23–4.61 ppm. nih.gov
HPLC-DADCultural Heritage Objects (Dyes)Identification of anthraquinone dyes (alizarin, purpurin, carminic acid) in micro-samples from textiles and paintings. researchgate.net

Spectrophotometric and Electrochemical Detection Platforms

Beyond chromatography, spectrophotometric and electrochemical methods serve as important platforms for the detection and quantification of anthraquinones, including this compound. alliedacademies.org These techniques are often valued for their simplicity, speed, and cost-effectiveness. ijpra.com

Spectrophotometric Detection

Analyte/Complexλmax (nm)Key ApplicationReference
1,2,7-Trihydroxyanthraquinone-Mg(II) Complex530Spectrophotometric determination of Mg(II) in a hydroalcoholic solution. tandfonline.com
1,4-Dihydroxyanthraquinone-Th(IV) Complex600Spectrophotometric determination of Th(IV) in rock samples. Beer's law was obeyed from 0.9 to 20 μg/mL. researchgate.net
General Anthraquinones220-350 (π → π), ~400 (n → π)General characterization and prediction of absorption bands based on structure. nih.gov

Electrochemical Detection Platforms

Electrochemical methods offer another highly sensitive and selective avenue for the analysis of anthraquinone derivatives. researchgate.net The core anthraquinone structure is electrochemically active, capable of undergoing reversible two-electron reduction-oxidation processes. mdpi.comacs.org This inherent redox activity is the basis for developing electrochemical sensors. mdpi.comua.pt

These sensors are typically constructed by modifying an electrode surface (e.g., glassy carbon, screen-printed carbon) with materials that enhance the detection of anthraquinones. mdpi.comcore.ac.uk Carbon nanotubes, for example, have been shown to be an excellent platform for building electrochemical sensors for anthraquinone-based dyes, improving the reversibility of the electron transfer process and enhancing the current signal. mdpi.com A sensor using multiwalled carbon nanotubes was developed for an anthraquinone dye, achieving a low detection limit of 2.7 x 10⁻⁹ mol·L⁻¹. mdpi.com

The potential at which the redox process occurs is influenced by the substituents on the anthraquinone ring and the pH of the solution. researchgate.netacs.org This allows for a degree of selectivity in detection. Research has focused on creating novel sensors for various applications, from determining hair dyes in wastewater to detecting DNA hybridization by using anthraquinone as an electrochemical reporter moiety. researchgate.netmdpi.com The development of flow-through chronoamperometric sensors further expands the utility of these platforms, enabling continuous monitoring with high sensitivity. chimicatechnoacta.ru For example, a sensor for detecting 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491) was developed using a modified screen-printed graphite (B72142) electrode, demonstrating a linear response from 0.05 to 400.0 μM with a detection limit of 0.03 μM. srce.hr

Future Perspectives and Emerging Research Avenues for 1,4,6 Trihydroxyanthraquinone

Targeted Delivery Systems and Nanotechnology Integration (Non-Clinical Focus)

The therapeutic potential of many bioactive compounds is often limited by factors such as poor solubility, low bioavailability, and non-specific targeting. Nanotechnology offers innovative solutions to overcome these hurdles. nih.gov Future research on 1,4,6-Trihydroxyanthraquinone will likely focus on its incorporation into various nanocarrier systems to enhance its delivery and efficacy in non-clinical settings.

Nano-based drug delivery systems (NBDDS) are being extensively explored to improve the safety and therapeutic effectiveness of encapsulated drugs due to their distinct physicochemical and biological characteristics. nih.gov These systems can protect the compound from degradation, improve its absorption, and enable site-specific delivery. nih.gov

Potential Nanocarrier Systems for this compound:

Nanocarrier TypeDescriptionPotential Advantages for this compound
Liposomes Vesicles composed of a lipid bilayer.Can encapsulate both hydrophilic and lipophilic compounds, potentially improving the bioavailability of this compound. nih.govijbcp.com
Polymeric Nanoparticles Solid colloidal particles made from polymers.Offers controlled and sustained release, protecting the compound from enzymatic degradation. nih.gov
Solid Lipid Nanoparticles (SLNs) Lipid-based nanoparticles that are solid at room temperature.Combines advantages of polymeric nanoparticles and liposomes, offering good biocompatibility. mdpi.com
Nanocrystals Pure solid drug particles with a crystalline character in the nanometer range.Can enhance the dissolution rate and saturation solubility of poorly soluble compounds. mdpi.com
Dendrimers Highly branched, tree-like macromolecules.Provides a well-defined structure for drug attachment and targeted delivery. nih.govijbcp.com

The development of such nanoformulations will involve a holistic approach, considering the materials, components, circuits, and software for creating integrated and complex workflows. imec-int.com By functionalizing these nanoparticles with specific ligands, researchers can achieve active targeting, leading to higher local concentrations of this compound at the desired site of action. nih.govmanchester.ac.uk This targeted approach aims to increase the compound's impact on target cells while minimizing effects on other cells in the body. manchester.ac.uk

Synergistic Effects in Combination with Other Bioactive Compounds (Preclinical)

The investigation of synergistic interactions between this compound and other bioactive compounds is a promising preclinical research avenue. Combining therapeutic agents can often lead to enhanced efficacy, and in some cases, a reduction in the required dosage of individual components, which can be beneficial.

Preclinical studies have shown that certain anthraquinones, when combined with other agents, can exhibit enhanced effects. For instance, emodin (B1671224) (6-methyl-1,3,8-trihydroxyanthraquinone) has been studied in combination with other therapeutic agents in preclinical cancer research. semanticscholar.orgijbs.com These studies provide a rationale for exploring similar combination strategies with this compound.

Future preclinical research could explore the synergistic potential of this compound with a variety of other compounds, including:

Other natural products: Combining it with other plant-derived compounds like flavonoids or other anthraquinones could lead to additive or synergistic effects.

Conventional therapeutic agents: Investigating its effects alongside established drugs could reveal its potential to enhance the efficacy of current treatments.

These preclinical studies are crucial for identifying promising combination therapies that could be further investigated.

Bioengineering and Synthetic Biology Approaches for Sustainable Production

The natural sourcing of anthraquinones from plants and fungi can be limited by low yields and environmental factors. anr.frbenthamdirect.com Bioengineering and synthetic biology offer powerful tools to develop sustainable and efficient methods for producing this compound and other valuable anthraquinone (B42736) derivatives. researchgate.net

Metabolic engineering and synthetic biology approaches are revolutionizing bioprocessing by enabling the design and optimization of microbial hosts and their metabolic pathways. researchgate.net This involves introducing and engineering biosynthetic pathways into microbial chassis like Escherichia coli or yeast to produce target compounds from simple, renewable feedstocks. anr.frup.ptsciepublish.com

Key Strategies in Bioengineering and Synthetic Biology for Anthraquinone Production:

StrategyDescription
Heterologous Pathway Implementation Introducing genes from plants or other organisms that are responsible for anthraquinone biosynthesis into a microbial host. up.pt
Metabolic Flux Redirection Modifying the host's native metabolic pathways to increase the supply of precursor molecules needed for anthraquinone synthesis. up.pt
Enzyme Engineering Modifying the structure and function of key enzymes in the biosynthetic pathway to improve their efficiency and specificity. hhu.de
Genome Engineering Making precise modifications to the host's genome to optimize it for production. hhu.de

These advanced techniques have the potential to create high-yielding microbial factories for the sustainable production of natural anthraquinones, overcoming the limitations of traditional extraction methods. anr.fr This would not only ensure a stable supply for research and potential future applications but also align with the principles of a greener, more sustainable chemical industry. anr.fr

Advanced Structure-Based Drug Design Initiatives

Structure-based drug design (SBDD) is a computational approach that utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to design and optimize new drug candidates. gardp.orgsygnaturediscovery.comsemanticscholar.org This rational approach can accelerate the drug discovery process and lead to the development of more potent and selective compounds. semanticscholar.org

For this compound, SBDD can be employed to:

Identify potential biological targets: Molecular docking simulations can predict how this compound interacts with a wide range of proteins, helping to identify its most likely targets. gardp.orgresearchgate.net

Understand its mechanism of action: By visualizing the binding mode of this compound within the active site of a target protein, researchers can gain insights into how it exerts its biological effects. gardp.org

Design novel analogs with improved properties: The structural information can guide the design of new derivatives of this compound with enhanced activity, selectivity, or other desirable properties. sygnaturediscovery.com

Common Techniques in Structure-Based Drug Design:

TechniqueDescription
Molecular Docking Predicts the preferred orientation of a molecule when bound to a target protein. gardp.orgnih.gov
Homology Modeling Creates a 3D model of a target protein based on the known structure of a related protein. sygnaturediscovery.comfrontiersin.org
Molecular Dynamics Simulations Simulates the movement of atoms and molecules over time to understand the dynamic nature of ligand-protein interactions. gardp.orgsygnaturediscovery.com
Virtual Screening Computationally screens large libraries of compounds to identify those that are most likely to bind to a target protein. gardp.orgsemanticscholar.org

These computational tools, in conjunction with experimental validation, will be instrumental in advancing our understanding of this compound and in the development of new therapeutic agents based on its structure.

Integration with Omics Technologies (Proteomics, Metabolomics) for Comprehensive Understanding

Omics technologies, which involve the large-scale study of biological molecules, provide a holistic view of the complex processes occurring within a biological system. humanspecificresearch.orgnih.gov Integrating proteomics (the study of proteins) and metabolomics (the study of metabolites) can offer a comprehensive understanding of the cellular responses to this compound. humanspecificresearch.orgfrontiersin.org

How Omics Technologies Can Elucidate the Role of this compound:

Omics FieldFocus of StudyPotential Insights
Proteomics Large-scale analysis of protein expression and function. humanspecificresearch.orgmdpi.comCan identify proteins whose expression levels or post-translational modifications are altered by this compound, revealing the signaling pathways it affects. mdpi.com
Metabolomics Comprehensive analysis of small molecule metabolites within a biological system. humanspecificresearch.orgfrontiersin.orgCan reveal changes in metabolic pathways in response to treatment with this compound, providing a detailed picture of its metabolic effects.

By combining these omics approaches, researchers can move beyond studying single targets and gain a systems-level understanding of how this compound influences cellular networks. This comprehensive data can help to:

Uncover novel mechanisms of action.

Identify biomarkers to predict response to treatment.

Provide a more complete picture of the compound's biological activity.

The integration of these advanced analytical techniques will be crucial for fully characterizing the biological effects of this compound and for guiding its future development. nih.govmdpi.com

Q & A

Q. What are the optimal synthetic routes for 1,4,6-trihydroxyanthraquinone, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves hydroxylation of anthraquinone precursors under controlled conditions. For example, hydroxyl groups can be introduced via electrophilic substitution using sulfuric acid as a catalyst, followed by selective protection/deprotection steps to achieve regioselectivity. Oxidation-reduction cycles (e.g., using KMnO₄ or NaBH₄) may refine intermediates . Key variables include temperature (80–120°C), solvent polarity (e.g., acetic acid vs. DMSO), and stoichiometry of hydroxylating agents. Yields >60% are reported in anhydrous acidic conditions, but side products like 1,3,5-trihydroxy derivatives may require HPLC purification .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • Mass Spectrometry (MS) : Use high-resolution LC-MS (e.g., Q-TOF) with electrospray ionization (ESI) in negative ion mode. Convert raw data to .mzML format for peak alignment and isotopic pattern analysis .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to identify hydroxyl proton signals (δ 10–12 ppm) and aromatic carbons. Compare with databases for anthraquinone derivatives .
  • HPLC : C18 columns with UV detection at 254 nm; validate purity ≥95% using area normalization .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : Stability studies show degradation via photooxidation and hydrolysis. Store in amber vials at –20°C under inert gas (N₂/Ar). Monitor degradation via accelerated aging tests (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Buffer solutions (pH 5–7) reduce hydrolysis rates compared to organic solvents like methanol .

Advanced Research Questions

Q. How does the hydroxylation pattern of this compound influence its bioactivity compared to analogs like emodin (1,3,8-trihydroxyanthraquinone)?

  • Methodological Answer : Use comparative SAR studies:
  • In vitro assays : Test antiproliferative activity (e.g., MTT assay on cancer cell lines like B16F10) to compare IC₅₀ values. This compound may show reduced cytotoxicity compared to emodin due to altered redox potential from hydroxyl positioning .
  • Computational modeling : Perform DFT calculations to map electron density and H-bonding networks. The 1,4,6 configuration may exhibit weaker π-π stacking with DNA vs. 1,3,8 analogs, affecting intercalation .

Q. What computational strategies are effective for predicting the physicochemical properties of this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate interactions with targets like topoisomerase II. Parameterize hydroxyl groups as flexible side chains.
  • ADMET prediction : SwissADME or ADMETLab to estimate logP (≈2.1), aqueous solubility (≈0.05 mg/mL), and CYP450 inhibition. Compare results with experimental data to validate models .

Q. How should researchers address contradictory data in antioxidant assays (e.g., DPPH vs. FRAP) for this compound?

  • Methodological Answer :
  • Assay standardization : Control pH (FRAP is pH-sensitive) and solvent polarity (DPPH requires methanol, which may destabilize the compound).
  • Orthogonal validation : Confirm redox activity via electrochemical methods (cyclic voltammetry) to measure oxidation potentials. Contradictions may arise from assay-specific radical quenching mechanisms or interference by degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.